2-(2,6-Difluoropyridin-4-yl)ethan-1-ol
Description
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an ethan-1-ol group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-(2,6-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-6-3-5(1-2-11)4-7(9)10-6/h3-4,11H,1-2H2 |
InChI Key |
UMOQVLLNINHOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoropyridine with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product . Another approach includes the use of Grignard reagents, where 2,6-difluoropyridine is reacted with ethylmagnesium bromide followed by hydrolysis to obtain 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol .
Chemical Reactions Analysis
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The ethan-1-ol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound’s interaction .
Comparison with Similar Compounds
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:
2-(2,3-Difluoropyridin-4-yl)ethan-1-ol: This compound has fluorine atoms at positions 2 and 3 instead of 2 and 6, which can lead to different chemical reactivity and biological activity.
2-(2,4-Difluoropyridin-3-yl)ethan-1-ol: The fluorine atoms are positioned differently on the pyridine ring, affecting its electronic properties and interactions with biological targets.
The unique positioning of the fluorine atoms in 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol is , with a molecular weight of 173.16 g/mol. The compound features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and an ethanol group. The presence of fluorine enhances its lipophilicity and metabolic stability, which are critical for its biological interactions.
The biological activity of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their activity. The fluorinated structure improves binding affinity and selectivity for various enzymes and receptors, making it a valuable candidate in drug discovery.
Biological Activity Overview
The compound has been studied for various biological activities:
- Enzyme Inhibition : It may inhibit specific enzyme activities through competitive binding at active sites.
- Receptor Binding : The compound could interact with certain receptors, modulating signaling pathways.
- Antimicrobial Properties : Similar compounds have shown antibacterial effects, suggesting potential applications in treating infections.
Case Studies
- Inhibition Studies : A study demonstrated that compounds structurally similar to 2-(2,6-difluoropyridin-4-yl)ethan-1-ol exhibited significant inhibition of target enzymes involved in cancer pathways. For instance, compounds with similar fluorinated pyridine moieties were found to have IC50 values below 5 µM against various cancer cell lines .
- Synergistic Effects : Research indicated that when combined with other inhibitors, such as BET bromodomain inhibitors, the compound showed enhanced efficacy in reducing leukemia cell growth. This suggests potential for combination therapies in oncology .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure | 0.63 | ENL inhibition |
| Compound B | Structure | <5 | Anticancer |
| Compound C | Structure | <1 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
